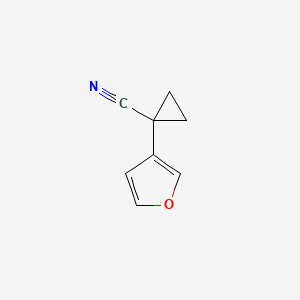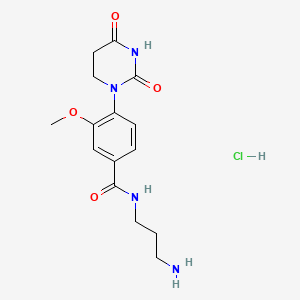
4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid typically involves the reaction of 2-methoxy-5-methylphenylamine with butanoic acid derivatives under controlled conditions. One common method is the reduction of Schiff bases formed from the condensation of 2-methoxy-5-methylphenylamine with butanoic acid derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects .
Comparaison Avec Des Composés Similaires
4-(2-methoxy-5-methylphenyl)butanoic acid: Lacks the amino group, resulting in different reactivity and applications.
4-Amino-4-(methoxymethyl-amino)-butyric acid: Contains a methoxymethyl group instead of a methoxy group, leading to variations in chemical behavior and biological activity.
Uniqueness: Its structural features allow for versatile modifications and derivatizations, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15) |
Clé InChI |
YYPJKEJNNAIKGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


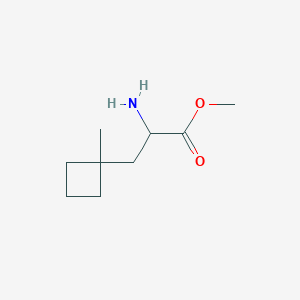
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)



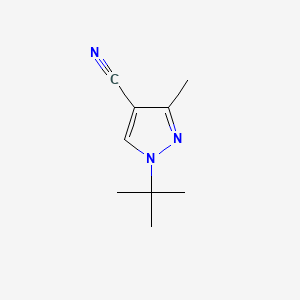
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
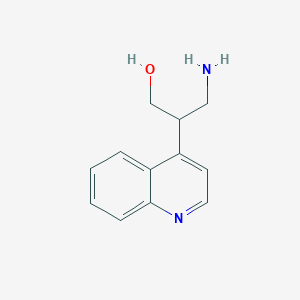
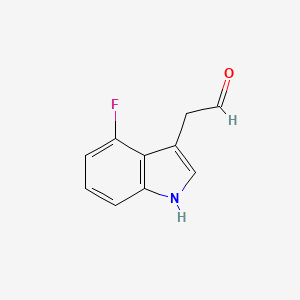
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
